molecular formula C28H25N3O5 B2609537 2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1326907-50-9

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No. B2609537
CAS RN: 1326907-50-9
M. Wt: 483.524
InChI Key: QYTSQYWTHDHNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure Exploration

Research on compounds with complex heterocyclic structures, such as the 8-oxa-10-azatricyclo derivatives, emphasizes the importance of synthetic methodologies in creating novel compounds with potential for various applications, including materials science and drug discovery. For instance, the synthesis of substituted 8-oxa-10-azatricyclo derivatives involves condensation reactions that highlight the intricate chemical processes required to construct such compounds, showcasing advancements in organic synthesis techniques (Soldatenkov et al., 1996).

Biological Activity and Medicinal Chemistry

The exploration of novel anti-cancer agents, such as FK317, demonstrates the potential therapeutic utility of complex organic molecules. FK317 has shown significant survival time extension in mice bearing melanoma and lung carcinoma, suggesting its promise as a chemotherapeutic agent. This research underscores the potential of novel compounds in cancer treatment and the importance of chemical synthesis in medicinal chemistry (Inami et al., 2002).

Green Chemistry in Drug Design

The development of environmentally friendly synthesis routes for potential analgesic and antipyretic compounds demonstrates the application of green chemistry principles in drug design. Such research not only contributes to the discovery of new therapeutic agents but also emphasizes the importance of sustainability in chemical synthesis (Reddy et al., 2014).

properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-4aH-[1]benzofuro[3,2-d]pyrimidin-1-ium-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-35-21-11-7-10-20(16-21)17-29-24(32)18-31-25-22-12-5-6-13-23(22)36-26(25)27(33)30(28(31)34)15-14-19-8-3-2-4-9-19/h2-13,16,26H,14-15,17-18H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBCWPUXQACOAV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C[N+]2=C3C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N3O5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.